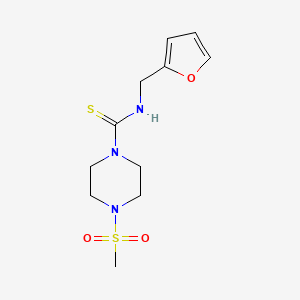![molecular formula C20H22N2O5 B5818090 ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B5818090.png)
ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key signaling molecule in B-cell receptor (BCR) signaling pathway. This pathway is essential for the development and survival of B-cells, which are a type of white blood cells that play a critical role in the immune system.
Mechanism of Action
Ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate works by selectively inhibiting the activity of BTK, which is a key signaling molecule in the BCR signaling pathway. This pathway is essential for the development and survival of B-cells, which are a type of white blood cells that play a critical role in the immune system. By inhibiting BTK, ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate blocks the activation of downstream signaling pathways and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate has been shown to have potent anti-tumor activity in preclinical models of various types of cancer, including B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma. In addition to its anti-tumor effects, ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate has also been shown to have immunomodulatory effects, including the activation of T-cells and natural killer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate is its high selectivity for BTK, which reduces the risk of off-target effects. However, one of the limitations of ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate is its relatively short half-life, which may require frequent dosing in clinical settings.
Future Directions
There are several potential future directions for the development of ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate and other BTK inhibitors. One area of focus is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of focus is the development of more potent and selective BTK inhibitors with longer half-lives. Finally, there is also interest in exploring the potential of BTK inhibitors for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
Synthesis Methods
The synthesis of ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate involves several steps, including the preparation of the key intermediate 2-aminobenzoic acid, which is then reacted with ethyl chloroformate and 4-piperidone to form the benzoylpiperidine intermediate. This intermediate is then reacted with 2-furoyl chloride to form the final product, ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate.
Scientific Research Applications
Ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate has been extensively studied in preclinical models of various types of cancer, including B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma. In these studies, ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate has been shown to effectively inhibit BCR signaling and induce apoptosis (programmed cell death) in cancer cells.
properties
IUPAC Name |
ethyl 2-[[1-(furan-2-carbonyl)piperidine-4-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-2-26-20(25)15-6-3-4-7-16(15)21-18(23)14-9-11-22(12-10-14)19(24)17-8-5-13-27-17/h3-8,13-14H,2,9-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBWVYCHCKYZOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoic acid](/img/structure/B5818012.png)


![2,2'-[(2-naphthylsulfonyl)imino]diacetamide](/img/structure/B5818040.png)



![2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B5818083.png)

![6-chloro-2-(4-methyl-1,2,5-oxadiazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B5818099.png)


![4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B5818119.png)
